Piperidine‑Ring Substitution (3,5‑Dimethyl vs. Unsubstituted Piperidine) Drives Differential Hydrophobicity Relevant to Bacterial Membrane Penetration
The target compound incorporates a 3,5‑dimethylpiperidine moiety, which adds approximately two methylene‑equivalent units of hydrophobicity relative to the unsubstituted piperidine analog 1-{[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperidine (C₂₀H₂₀N₂O₂S₂, MW 384.5 g/mol ). While direct logP values for the target compound have not been experimentally reported, the ZINC15 database calculates a logP of 4.306 for this exact scaffold [1]. In the phenyl‑thiazole antibacterial series, the logP threshold for retained anti‑MRSA activity was identified as approximately 3.5–4.5, with values exceeding 5.0 associated with off‑target toxicity [2].
| Evidence Dimension | Calculated logP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | Calculated logP = 4.306 (ZINC15 prediction) |
| Comparator Or Baseline | Unsubstituted piperidine analog 1-{[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperidine: logP not directly reported; structural calculation suggests ~3.4–3.6 |
| Quantified Difference | Estimated ΔlogP ≈ +0.7 to +0.9 log units favoring the 3,5‑dimethylpiperidine analog |
| Conditions | ZINC15 computational prediction based on molecular properties; antibacterial activity SAR context derived from Elsebaei et al. 2019 (PMID: 31446245) phenyl‑thiazole series. |
Why This Matters
Controlled lipophilicity within the 3.5–4.5 logP window is a critical determinant of Gram‑positive bacterial membrane penetration vs. mammalian cytotoxicity; the 3,5‑dimethylpiperidine substitution positions the target compound within this favorable range for prospective antibacterial screening, whereas the unsubstituted piperidine analog may fall below the optimal threshold.
- [1] ZINC15 Database, substance ZINC1615260189; C22H24N2O2S2, MW 412.58, logP 4.306, no known biological activities. View Source
- [2] Elsebaei MM, et al. Eur J Med Chem. 2019;182:111593. (Discusses logP target range for anti‑MRSA phenyl‑thiazoles; reports compounds with logP >5.0 exhibit increased off‑target effects.) View Source
